4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane
CAS No.:
Cat. No.: VC13619144
Molecular Formula: C9H17BrO2
Molecular Weight: 237.13 g/mol
* For research use only. Not for human or veterinary use.
![4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane -](/images/structure/VC13619144.png)
Specification
Molecular Formula | C9H17BrO2 |
---|---|
Molecular Weight | 237.13 g/mol |
IUPAC Name | 4-(1-bromo-2-methylpropan-2-yl)-2,2-dimethyl-1,3-dioxolane |
Standard InChI | InChI=1S/C9H17BrO2/c1-8(2,6-10)7-5-11-9(3,4)12-7/h7H,5-6H2,1-4H3 |
Standard InChI Key | BOKKYNDUNICYSP-UHFFFAOYSA-N |
SMILES | CC1(OCC(O1)C(C)(C)CBr)C |
Canonical SMILES | CC1(OCC(O1)C(C)(C)CBr)C |
Introduction
Structural and Nomenclatural Analysis
The systematic name 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl- dioxolane follows IUPAC nomenclature rules, indicating a dioxolane ring substituted at the 4-position with a 2-bromo-1,1-dimethylethyl group and at the 2-position with two methyl groups. The dioxolane ring adopts a puckered conformation, with the bromine atom introducing significant steric bulk and electrophilicity. Comparative analysis with related compounds, such as (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate , reveals that halogen substitution patterns critically influence reactivity. For instance, replacing the chlorophenyl group in the latter compound with a dimethyl-ethyl-bromo moiety alters steric accessibility and electronic density, potentially redirecting reaction pathways.
Synthetic Methodologies and Optimization
Solvent-Free Synthesis Approaches
A patent describing the synthesis of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate highlights solvent-free conditions as a key innovation . By eliminating dichloromethane and instead bubbling nitrogen through the reaction mixture, the yield improved from 23.7% to 64.8%. This method’s success is attributed to the continuous removal of acetone, a byproduct that inhibits equilibrium-driven progress. For 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl- dioxolane, analogous solvent-free protocols could enhance efficiency, particularly if bromoethyl intermediates are prone to side reactions in polar solvents.
Catalytic Systems and Reaction Kinetics
The same patent identifies methanesulfonic acid as an effective catalyst, alongside alternatives like p-toluenesulfonic acid and hydrogen halides . These Brønsted acids likely protonate the dioxolane oxygen, increasing the electrophilicity of adjacent carbons and facilitating nucleophilic attack. In the target compound, the bromine’s leaving-group ability could be leveraged in SN2 reactions, with catalytic acid enhancing the electrophilicity of the β-carbon. Kinetic studies under varying temperatures and catalyst loadings would be necessary to optimize conditions for this specific substrate.
Purification and Crystallization Techniques
Post-synthetic purification of brominated dioxolanes often involves crystallization from ethanol, 2-propanol, or ethyl acetate . For instance, the patent describes dissolving the crude product in diisopropylether, followed by prolonged stirring and methanol-induced precipitation to achieve >95% purity . Applying similar steps to 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl- dioxolane could mitigate challenges posed by its hydrophobic substituents, ensuring high yields of crystalline product.
Comparative Analysis with Structural Analogs
The following table contrasts 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl- dioxolane with related brominated dioxolanes:
The target compound’s bromoethyl group offers a balance between steric bulk and leaving-group ability, distinguishing it from simpler bromomethyl analogs.
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